

Initial Characterization of beta-D-Ribopyranosylamine: A Technical Guide

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Compound of Interest

Compound Name: *D-Ribopyranosylamine*

Cat. No.: *B15545906*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis and structural characterization of beta-**D-Ribopyranosylamine**, a foundational monosaccharide amine. The information presented is intended to serve as a core resource for researchers and professionals involved in carbohydrate chemistry, drug discovery, and development.

Synthesis

The primary route for the synthesis of beta-**D-Ribopyranosylamine** involves the direct reaction of D-ribose with ammonia.^[1] This reaction results in the formation of the more thermodynamically stable pyranose ring form over the furanose form.

Experimental Protocol: Synthesis of beta-D-Ribopyranosylamine

A detailed experimental protocol for the synthesis of beta-**D-Ribopyranosylamine** is provided below, based on established methodologies for glycosylamine formation.

Materials:

- D-ribose
- Ammonia solution (aqueous or in a suitable organic solvent like methanol)

- Methanol (or other suitable solvent)
- Stirring apparatus
- Reaction vessel
- Purification system (e.g., column chromatography or recrystallization apparatus)

Procedure:

- **Dissolution:** Dissolve D-ribose in a minimal amount of methanol in a reaction vessel equipped with a stirrer.
- **Reaction with Ammonia:** Add an excess of ammonia solution to the D-ribose solution. The reaction is typically carried out at room temperature with continuous stirring.
- **Monitoring:** The reaction progress can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting material (D-ribose) and the formation of the product.
- **Work-up:** Upon completion, the solvent and excess ammonia are removed under reduced pressure.
- **Purification:** The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel to yield pure beta-**D-Ribopyranosylamine**.

Structural Characterization

The structural elucidation of beta-**D-Ribopyranosylamine** is accomplished through a combination of spectroscopic and crystallographic techniques. These methods confirm the pyranose ring structure, the beta configuration at the anomeric carbon, and the overall molecular conformation.

Physicochemical Properties

The fundamental physicochemical properties of beta-**D-Ribopyranosylamine** are summarized in the table below.

Property	Value
Molecular Formula	C ₅ H ₁₁ NO ₄
Molecular Weight	149.15 g/mol
Appearance	White to off-white solid
Conformation	⁴ C ₁ Chair
Anomeric Configuration	β

Spectroscopic and Crystallographic Data

Detailed spectral and crystallographic data are essential for the unambiguous identification and characterization of beta-**D-Ribopyranosylamine**. While specific datasets for the parent compound are not readily available in all public databases, the following tables outline the expected data based on the analysis of closely related structures.

Table 2.1: NMR Spectral Data (Expected Ranges)

Nucleus	Chemical Shift (ppm) Range	Multiplicity	Coupling Constant (Hz) Range	Assignment
¹ H	4.5 - 5.0	d	8.0 - 9.0	H-1 (anomeric)
¹ H	3.2 - 4.0	m	-	H-2, H-3, H-4, H-5
¹³ C	85 - 95	-	-	C-1 (anomeric)
¹³ C	60 - 80	-	-	C-2, C-3, C-4, C-5

Table 2.2: Mass Spectrometry Data (Expected Fragmentation)

m/z Value (Expected)	Interpretation
[M+H] ⁺	Protonated molecular ion
[M+Na] ⁺	Sodiated molecular ion
Fragment ions	Loss of water (-18), ammonia (-17), and fragments resulting from glycosidic bond cleavage.

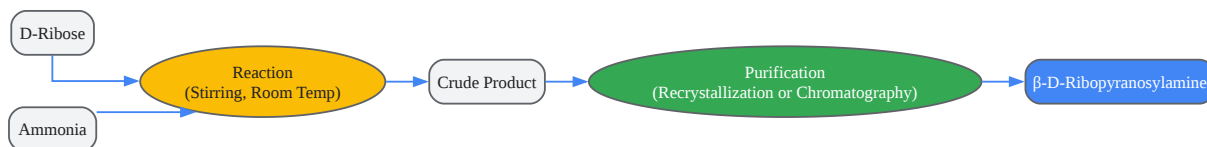
Table 2.3: Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction analysis provides definitive proof of the solid-state structure.^[1] Key findings from such an analysis for beta-**D-Ribopyranosylamine** are:

Parameter	Description
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Conformation	The pyranose ring adopts a ⁴ C ₁ chair conformation.
Anomeric Center	The amine group is in the equatorial position, confirming the β-anomeric configuration.
Hydrogen Bonding	Extensive intermolecular hydrogen bonding is observed, involving the hydroxyl and amino groups, leading to a stable crystal lattice.

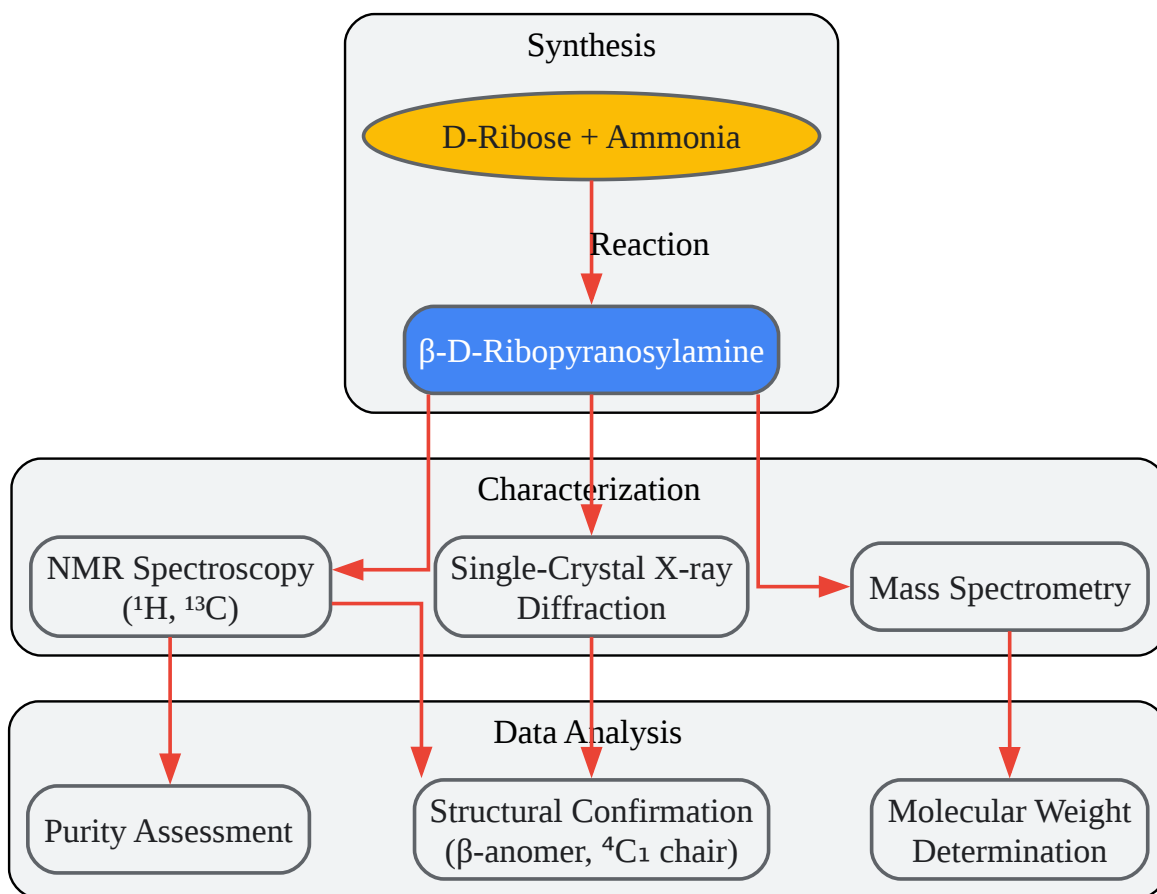
Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization processes for beta-**D-Ribopyranosylamine**.



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Synthesis workflow for beta-**D-Ribopyranosylamine**.



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Characterization workflow for beta-**D-Ribopyranosylamine**.

Conclusion

This technical guide has summarized the essential information regarding the initial characterization of beta-**D-Ribopyranosylamine**. The synthesis from D-ribose and ammonia provides a direct route to this important sugar amine. Its structure has been unequivocally established as the β -anomer in a 4C_1 chair conformation through a combination of spectroscopic and crystallographic methods. The provided data and workflows offer a foundational understanding for researchers and professionals working with this and related compounds in various scientific and developmental contexts.

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References

- 1. First crystallographic evidence for the formation of beta-D-ribopyranosylamine from the reaction of ammonia with of D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
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